![molecular formula C14H12N2O2 B12552943 ({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile CAS No. 189198-11-6](/img/structure/B12552943.png)
({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile is a chemical compound with a complex structure that includes both ethenyloxy and ethoxy groups attached to a phenyl ring, which is further connected to a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile typically involves the reaction of 2-[2-(ethenyloxy)ethoxy]benzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, with a base like sodium ethoxide to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy or ethoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development .
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and coatings .
Mécanisme D'action
The mechanism of action of ({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[ethoxy(phenyl)methylidene]propanedinitrile
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile is unique due to its combination of ethenyloxy and ethoxy groups attached to a phenyl ring, which provides distinct reactivity and potential for diverse chemical modifications. This structural uniqueness allows for the exploration of new chemical space and the development of novel compounds with specific properties .
Propriétés
Numéro CAS |
189198-11-6 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-[[2-(2-ethenoxyethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H12N2O2/c1-2-17-7-8-18-14-6-4-3-5-13(14)9-12(10-15)11-16/h2-6,9H,1,7-8H2 |
Clé InChI |
NYPONILLLLOMIZ-UHFFFAOYSA-N |
SMILES canonique |
C=COCCOC1=CC=CC=C1C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


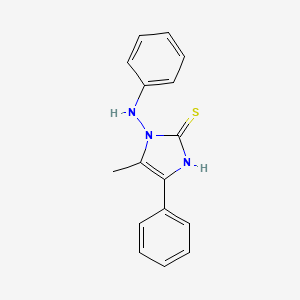

![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
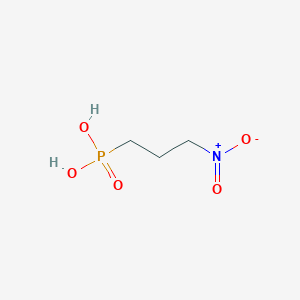
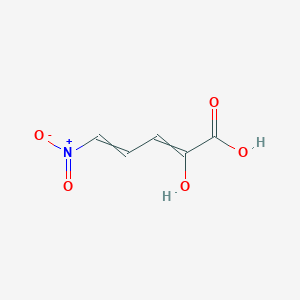


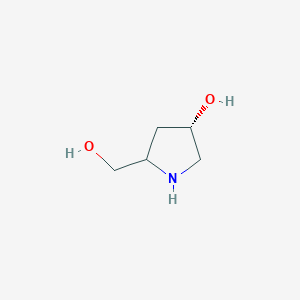
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
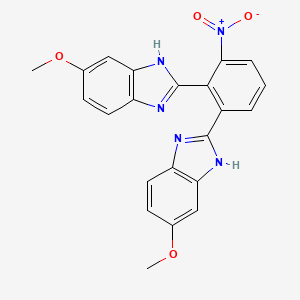
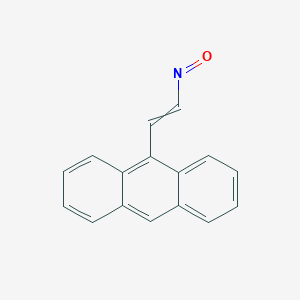
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
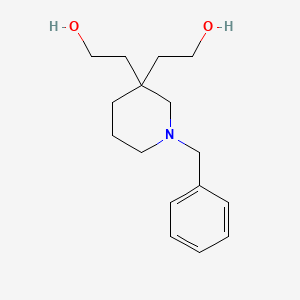
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
